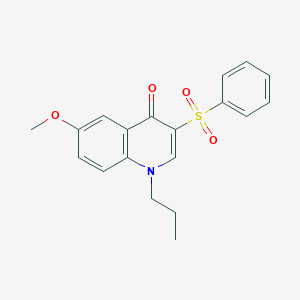

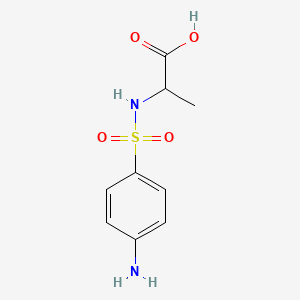

2-(4-Amino-benzenesulfonylamino)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

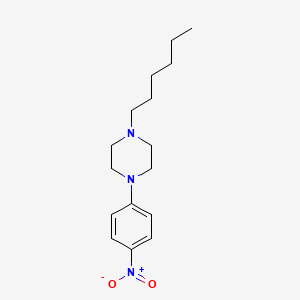

2-(4-Amino-benzenesulfonylamino)-propionic acid is a compound that can be associated with the family of benzenesulfonylamino-propionic acids. These compounds are structurally related to L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound of interest, although not directly described in the provided papers, shares a similar structural motif with the compounds studied in the first paper, which are derivatives of L-tyrosine with sulfonylamino groups and exhibit significant conformational differences in their L-tyrosine cores .

Synthesis Analysis

The synthesis of compounds closely related to 2-(4-Amino-benzenesulfonylamino)-propionic acid is detailed in the first paper. The paper describes the synthesis of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid and its toluene-sulfonylamino derivative. These compounds are synthesized from L-tyrosine backbones, which undergo various chemical modifications to introduce sulfonylamino groups. Although the exact synthesis of 2-(4-Amino-benzenesulfonylamino)-propionic acid is not provided, the methods used for these related compounds could potentially be adapted for its synthesis .

Molecular Structure Analysis

The molecular structure of related compounds shows significant conformational differences, which are likely to be present in 2-(4-Amino-benzenesulfonylamino)-propionic acid as well. The first paper reports intramolecular aromatic π-π stacking and short C-H···O interactions, which are important for the stability and conformation of the molecules. These structural features are critical for understanding the behavior and potential interactions of 2-(4-Amino-benzenesulfonylamino)-propionic acid .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 2-(4-Amino-benzenesulfonylamino)-propionic acid, the second paper does mention the use of a related compound, 4-(N,N-Dimethylamino)benzoic acid, for anion recognition. This suggests that compounds with benzenesulfonylamino groups might interact selectively with certain anions, indicating that 2-(4-Amino-benzenesulfonylamino)-propionic acid could potentially be used in similar applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Amino-benzenesulfonylamino)-propionic acid can be inferred from the related compounds discussed in the first paper. These compounds exhibit specific crystal data and molecular weights, which are indicative of their solid-state properties. The crystal data provided for the related compounds suggest that 2-(4-Amino-benzenesulfonylamino)-propionic acid may also crystallize in a similar manner, with potential for specific intramolecular interactions and conformational stability .

Applications De Recherche Scientifique

Crystal Structure Analysis

2-(4-Amino-benzenesulfonylamino)-propionic acid has been synthesized and its crystal structures analyzed. Significant conformational differences in the L-tyrosine cores of the molecules were observed, with intramolecular aromatic π–π stacking and short intermolecular Cα–H···O interactions being notable features (Khan et al., 2011).

Synthesis of S-Substituted Amino Acids

This compound has been utilized in the enantioselective synthesis of S-substituted ω-amino-α-thiohydroxycarboxylic acids, showcasing its potential in stereoselective α-sulfenylation processes (Rottmann & Liebscher, 1997).

Herbicidal Activity

Research into 4-aryloxyacetamido(propionamido)benzenesulfonamides, synthesized through a condensation reaction involving aryloxyacetic(propionic) acids and 4-aminobenzenesulfonamides, has revealed good herbicidal activities for these compounds (De, 2003).

Microbial Fermentation and Propionic Acid Production

In the context of microbial fermentation, propionic acid (propionate) is a commercially valuable carboxylic acid used in various industries including food, cosmetics, plastics, and pharmaceuticals. Understanding the metabolic pathways for propionate production, including fermentative, biosynthetic, and amino acid catabolic pathways, is crucial (Gonzalez-Garcia et al., 2017).

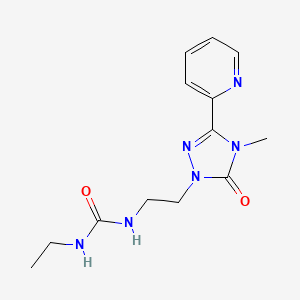

Synthesis of Fibrinogen Receptor Antagonists

The synthesis of 2(S)-[(p-toluenesulfonyl)amino]-3-[[[5,6,7,8-tetrahydro-4-oxo-5-[2-(piperidin-4-yl)ethyl]-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]carbonyl]amino]propionic acid, a fibrinogen receptor antagonist, demonstrates the utility of this compound in pharmaceutical synthesis (Hartner et al., 1999).

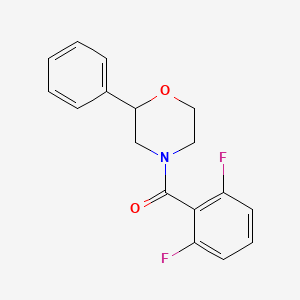

Anticancer Agent Synthesis

The compound has been involved in the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, evaluated for anticancer activity. This highlights its role in the development of potential pharmaceutical agents (Redda et al., 2010).

Development of PPARgamma Agonists

Studies involving N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists have shown the synthesis of potent, selective agonists using this compound, indicating its potential in treating type 2 diabetes (Henke et al., 1998).

Propriétés

IUPAC Name |

2-[(4-aminophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-6(9(12)13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,11H,10H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBLDFGAHJEPDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-benzenesulfonylamino)-propionic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2520095.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2520098.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2520099.png)

![Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2520100.png)

![N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2520102.png)

![6-methyl-N-(4-methylbenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2520104.png)

![3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2520113.png)

![2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2520114.png)